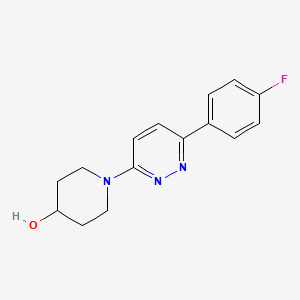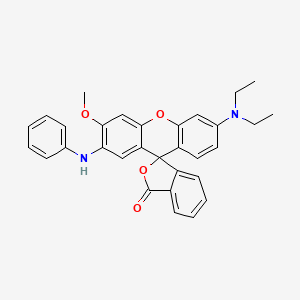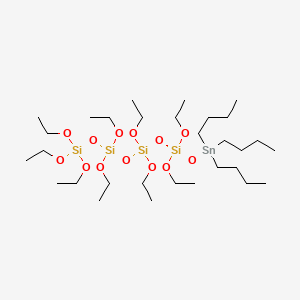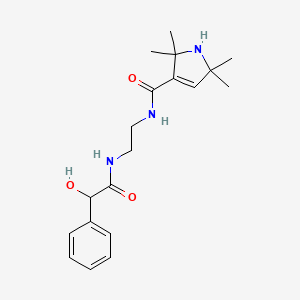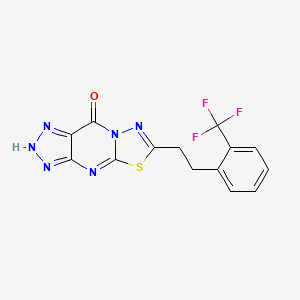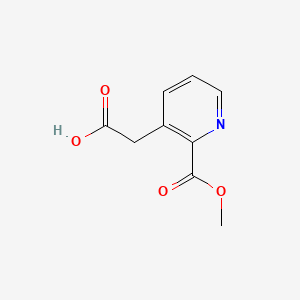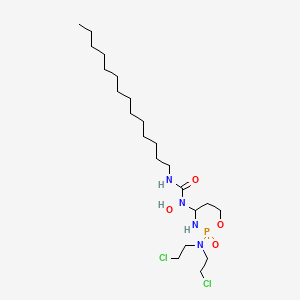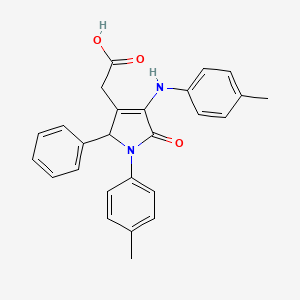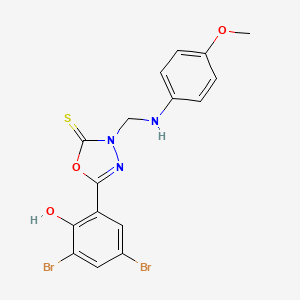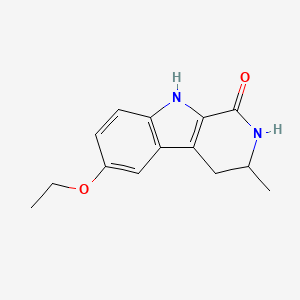
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is a chemical compound with a complex structure that includes a piperidinone ring substituted with dichlorophenyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a substituted amine, in the presence of a cyclizing agent. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions may involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Conditions may involve solvents like ethanol or tetrahydrofuran and specific temperatures.
Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions may involve solvents like dichloromethane or acetonitrile and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Piperidinone, 5-(3,4-dichlorophenyl)-: Similar structure but with different substitution patterns, leading to different chemical and biological properties.
2-Piperidinone, 5-(3,4-dichlorophenyl)-5-[3-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-: Another similar compound with additional functional groups, leading to different reactivity and applications.
Uniqueness
2-Piperidinone, 3-(3,4-dichlorophenyl)-4-phenyl-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
116731-95-4 |
|---|---|
Molekularformel |
C17H15Cl2NO |
Molekulargewicht |
320.2 g/mol |
IUPAC-Name |
(3S,4S)-3-(3,4-dichlorophenyl)-4-phenylpiperidin-2-one |
InChI |
InChI=1S/C17H15Cl2NO/c18-14-7-6-12(10-15(14)19)16-13(8-9-20-17(16)21)11-4-2-1-3-5-11/h1-7,10,13,16H,8-9H2,(H,20,21)/t13-,16-/m1/s1 |
InChI-Schlüssel |
ZIUJEQXKNXGRHN-CZUORRHYSA-N |
Isomerische SMILES |
C1CNC(=O)[C@@H]([C@H]1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


